molecular formula C15H20ClN B14444339 6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine CAS No. 75306-48-8

6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine

Cat. No.: B14444339
CAS No.: 75306-48-8
M. Wt: 249.78 g/mol
InChI Key: DRWSSDSVKPDZJK-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a 4-chlorophenyl group and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2,2,6-trimethyl-4-piperidone in the presence of a base, followed by dehydration to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives like ketones and carboxylic acids, reduced derivatives like alcohols, and substituted derivatives where the chlorine atom is replaced by other functional groups .

Scientific Research Applications

6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

75306-48-8

Molecular Formula

C15H20ClN

Molecular Weight

249.78 g/mol

IUPAC Name

6-(4-chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine

InChI

InChI=1S/C15H20ClN/c1-11-9-14(17(4)15(2,3)10-11)12-5-7-13(16)8-6-12/h5-8,14H,1,9-10H2,2-4H3

InChI Key

DRWSSDSVKPDZJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)CC(N1C)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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